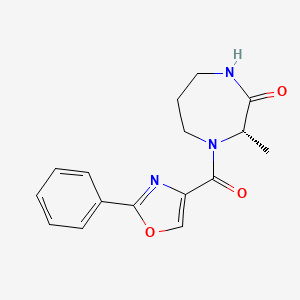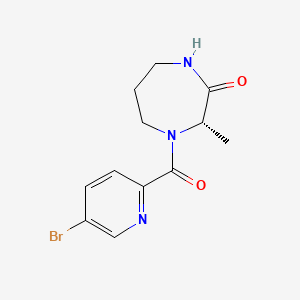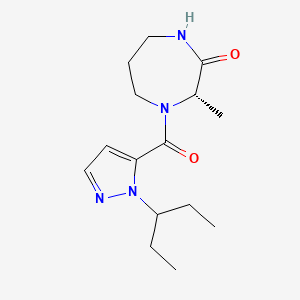
(3S)-3-methyl-4-(2-phenyl-1,3-oxazole-4-carbonyl)-1,4-diazepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-methyl-4-(2-phenyl-1,3-oxazole-4-carbonyl)-1,4-diazepan-2-one, also known as Ro 5-4864, is a synthetic compound that belongs to the class of benzodiazepine receptor ligands. It was first synthesized in the 1980s and has been extensively studied for its potential therapeutic applications.
Scientific Research Applications
(3S)-3-methyl-4-(2-phenyl-1,3-oxazole-4-carbonyl)-1,4-diazepan-2-one 5-4864 has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety and depression. It has been shown to have anxiolytic and antidepressant effects in animal models, and has been suggested as a potential treatment for post-traumatic stress disorder (PTSD) and other anxiety disorders. This compound 5-4864 has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models.
Mechanism of Action
(3S)-3-methyl-4-(2-phenyl-1,3-oxazole-4-carbonyl)-1,4-diazepan-2-one 5-4864 acts as a selective ligand for the peripheral benzodiazepine receptor (PBR), which is located on the outer mitochondrial membrane. Activation of this receptor has been shown to modulate various cellular processes, including mitochondrial function, cell proliferation, and apoptosis. This compound 5-4864 has been suggested to have neuroprotective effects by modulating mitochondrial function and reducing oxidative stress.
Biochemical and Physiological Effects:
This compound 5-4864 has been shown to have various biochemical and physiological effects, including reducing anxiety and depression-like behavior in animal models, improving cognitive function, and reducing oxidative stress. It has also been suggested to have anti-inflammatory effects, as it has been shown to reduce the production of pro-inflammatory cytokines in animal models.
Advantages and Limitations for Lab Experiments
(3S)-3-methyl-4-(2-phenyl-1,3-oxazole-4-carbonyl)-1,4-diazepan-2-one 5-4864 has several advantages for lab experiments, including its high purity and specificity for the PBR. However, it also has some limitations, including its relatively low potency and the need for high concentrations to achieve its desired effects.
Future Directions
There are several future directions for the study of (3S)-3-methyl-4-(2-phenyl-1,3-oxazole-4-carbonyl)-1,4-diazepan-2-one 5-4864, including further exploration of its therapeutic potential in the treatment of anxiety and depression, as well as its potential use in the treatment of Alzheimer's disease. Additionally, there is a need for further studies to elucidate the mechanism of action of this compound 5-4864 and its effects on mitochondrial function and oxidative stress. Finally, there is a need for the development of more potent and selective ligands for the PBR, which could have important implications for the treatment of various diseases.
In conclusion, this compound 5-4864 is a synthetic compound that has been extensively studied for its potential therapeutic applications. It acts as a selective ligand for the PBR and has been shown to have anxiolytic, antidepressant, and neuroprotective effects. While it has several advantages for lab experiments, including its high purity and specificity, it also has some limitations, including its relatively low potency. There are several future directions for the study of this compound 5-4864, including further exploration of its therapeutic potential and the development of more potent and selective ligands for the PBR.
Synthesis Methods
(3S)-3-methyl-4-(2-phenyl-1,3-oxazole-4-carbonyl)-1,4-diazepan-2-one 5-4864 can be synthesized using various methods, including the reaction of 2-phenyl-1,3-oxazole-4-carboxylic acid with 3-amino-4-methylhexanoic acid, followed by cyclization with triphosgene. Another method involves the reaction of 2-phenyl-1,3-oxazole-4-carbonyl chloride with 3-amino-4-methylhexanoic acid, followed by cyclization with sodium hydride. These methods have been optimized to produce high yields of this compound 5-4864 with high purity.
properties
IUPAC Name |
(3S)-3-methyl-4-(2-phenyl-1,3-oxazole-4-carbonyl)-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-14(20)17-8-5-9-19(11)16(21)13-10-22-15(18-13)12-6-3-2-4-7-12/h2-4,6-7,10-11H,5,8-9H2,1H3,(H,17,20)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINCTOGBVLEXKS-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCCN1C(=O)C2=COC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCCN1C(=O)C2=COC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-4-(2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carbonyl)-3-methyl-1,4-diazepan-2-one](/img/structure/B7352262.png)
![(3S)-4-[1-(3-chlorophenyl)-5-methyltriazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352264.png)
![(3S)-3-methyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7352282.png)
![(3S)-4-[1-(2-fluorophenyl)pyrazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352289.png)
![(3S)-4-[2-(2,4-dimethylphenyl)-1,3-thiazole-5-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352300.png)

![(3S)-3-methyl-4-[4-(2-oxopyridin-1-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7352326.png)
![(3S)-4-[2-fluoro-5-(2-oxoimidazolidin-1-yl)benzoyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352339.png)
![(3S)-3-methyl-4-[4-(2-methyl-1,3-thiazol-4-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7352341.png)

![(3S)-4-[2-(3-methoxyphenyl)-5-methyl-1H-imidazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352346.png)
![(3S)-4-[2-(3-fluoropyridin-2-yl)-1,3-thiazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352351.png)
![(3S)-4-[2-(2-chlorophenyl)-1,3-oxazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352357.png)